(2R)-2-amino-4-methylhexanoic acid
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Overview
Description
(2R)-2-amino-4-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-methylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles. This method typically requires the use of strong bases and specific reaction conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of advanced catalytic processes and continuous flow reactors can also enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds such as amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(2R)-2-amino-4-methylhexanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It plays a role in protein synthesis and metabolic pathways, making it a valuable tool for studying biochemical processes.
Medicine: Research has explored its potential therapeutic applications, including its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products .
Mechanism of Action
The mechanism of action of (2R)-2-amino-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s chiral nature allows it to interact selectively with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-aminohexanoic acid: Similar in structure but lacks the methyl group at the fourth position.
(2R)-2-amino-3-methylbutanoic acid: Similar but has a different carbon chain length and branching.
(2R)-2-amino-5-methylhexanoic acid: Similar but has the methyl group at a different position on the carbon chain
Uniqueness
(2R)-2-amino-4-methylhexanoic acid is unique due to its specific chiral configuration and the presence of a methyl group at the fourth position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2R)-2-amino-4-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m1/s1 |
InChI Key |
MBZXSJWDBIIBLL-PRJDIBJQSA-N |
Isomeric SMILES |
CCC(C)C[C@H](C(=O)O)N |
Canonical SMILES |
CCC(C)CC(C(=O)O)N |
Origin of Product |
United States |
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